2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide
Overview
Description
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide is a complex organic compound that features a pyrrolidine ring, an acetamide group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution on the Phenyl Ring: The 4-propan-2-yloxyphenyl group is introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide under basic conditions.
Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This is typically achieved through a Schiff base formation reaction, where an amine reacts with an aldehyde or ketone under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1-pyrrolidineacetamide: A simpler analog with similar structural features but lacking the substituted phenyl group.
N-(4-hydroxyphenyl)-2-oxo-2-pyrrolidineacetamide: A compound with a hydroxyl group on the phenyl ring instead of the propan-2-yloxy group.
2-oxo-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide: A compound with a methoxy group on the phenyl ring.
Uniqueness
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide is unique due to the presence of the propan-2-yloxy group on the phenyl ring, which may impart distinct chemical and biological properties compared to its analogs. This structural feature could influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12(2)22-14-7-5-13(6-8-14)11-17-18-15(20)16(21)19-9-3-4-10-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,20)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGJQRDBQBIED-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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